molecular formula C23H25BrN2OS B2973022 N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide CAS No. 1023550-84-6

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide

Cat. No. B2973022
CAS RN: 1023550-84-6
M. Wt: 457.43
InChI Key: SYLSWBHFZZZRSJ-UHFFFAOYSA-N
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Description

The compound “N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide” is a complex organic molecule that contains an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a bromophenyl group (a benzene ring with a bromine atom), and a cyclohexanecarboxamide group (a cyclohexane ring attached to a carboxamide group) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The indole and bromophenyl groups are likely to contribute to the compound’s aromaticity, while the cyclohexanecarboxamide group could introduce steric hindrance and affect the compound’s overall conformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indole and bromophenyl groups could contribute to the compound’s aromaticity and polarity, potentially affecting properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Mechanistic Insights into Copper-Catalyzed Reactions

Copper-catalyzed reactions involving alkanes and simple amides, including compounds structurally related to N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide, have been explored for their potential to functionalize C–H bonds. These reactions, which favor secondary C–H bonds over tertiary ones and even occur at primary C–H bonds, provide valuable mechanistic insights. The role of copper and tert-butoxide in generating N-alkyl products highlights the intricacies of such catalytic processes (Tran et al., 2014).

Structural and Synthetic Characterization

The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which share a functional group similarity with this compound, have been documented. These compounds have been analyzed using elemental analyses, IR, and 1H-NMR spectroscopy, contributing to the understanding of their structural properties. Notably, the crystal structure of one such derivative has been elucidated, providing insight into the molecular conformation and stabilization mechanisms, which are essential for understanding the reactivity and potential applications of these compounds (Özer et al., 2009).

Anticancer and Antibacterial Properties

Research into the biological activities of compounds structurally related to this compound has shown promising results, particularly in the context of anticancer and antibacterial properties. For instance, certain derivatives have demonstrated significant anticancer activity, shedding light on the therapeutic potential of these compounds in oncological research (Nowak et al., 2015). Additionally, the synthesis of new derivatives combining 5-sulfamoyl-1H-indole and 4-thiazolidinone groups has led to compounds with notable antibacterial activity, further emphasizing the diverse biomedical applications of these chemical frameworks (Güzel-Akdemir et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential biological activity. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound could include further studies to elucidate its synthesis, properties, and potential applications. Given the biological activity of many indole derivatives, this compound could be of interest in the development of new pharmaceuticals or therapeutic agents .

properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2OS/c24-18-12-10-16(11-13-18)21-22(19-8-4-5-9-20(19)26-21)28-15-14-25-23(27)17-6-2-1-3-7-17/h4-5,8-13,17,26H,1-3,6-7,14-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLSWBHFZZZRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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